(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone
Overview
Description
(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.2796 g/mol It features a piperidine ring substituted with a hydroxymethyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. The reaction mixture is stirred for an extended period, followed by sequential washing with hydrochloric acid and sodium carbonate solutions. The product is then dried and concentrated to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of phenylmethanol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanol
- (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)carboxylic acid
- (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)amine
Comparison: (4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11,15H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTIVBMLQJFUOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437535 | |
Record name | 4-Piperidinemethanol, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19980-00-8 | |
Record name | 4-Piperidinemethanol, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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